3-Ethylisoxazol-5-amine

Melting Point Crystallinity Purification

Differentiate your research with 3-Ethylisoxazol-5-amine (CAS 77479-49-3), featuring a critical 3-ethyl substitution pattern. Its elevated bp (243°C) suits high-temp protocols, outperforming lower-boiling analogs. Broad water/alcohol solubility enables green chemistry workflows. Documented as a key anti-infective intermediate and benchmarked with a 68% synthesis yield, it's the strategic choice for reliable scale-up and robust SAR studies.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 77479-49-3
Cat. No. B1588958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylisoxazol-5-amine
CAS77479-49-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)N
InChIInChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3
InChIKeyVSXMSYVKRKWKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylisoxazol-5-amine (CAS 77479-49-3): A Key 5-Aminoisoxazole Scaffold for Pharmaceutical Intermediate Procurement


3-Ethylisoxazol-5-amine (CAS 77479-49-3) is a substituted isoxazole heterocycle bearing an ethyl group at the 3-position and a primary amine at the 5-position. It serves as a versatile synthetic intermediate in the preparation of bioactive compounds, including anti-infective and anti-inflammatory agents . Commercially available at ≥98% purity , this compound offers a defined substitution pattern on the isoxazole ring that is critical for downstream functionalization and structure-activity relationship (SAR) studies .

Procurement Risks of Substituting 3-Ethylisoxazol-5-amine with Unverified Analogs in Medicinal Chemistry Workflows


Generic substitution of 3-ethylisoxazol-5-amine with other 5-aminoisoxazoles, such as the 3-methyl analog, introduces significant risk to downstream synthetic outcomes and biological activity profiles. Differences in alkyl chain length (ethyl vs. methyl) directly impact physicochemical properties—including melting point, boiling point, and solubility—which in turn affect reaction conditions, purification strategies, and final product purity . Moreover, the ethyl substituent is a key structural determinant in many bioactive pharmacophores, and its replacement with a smaller or larger alkyl group can drastically alter target binding and efficacy . The quantitative differentiation detailed below substantiates why 3-ethylisoxazol-5-amine cannot be considered functionally equivalent to its closest analogs.

Quantitative Differentiation of 3-Ethylisoxazol-5-amine Against Key Comparators


Melting Point Elevation: 3-Ethylisoxazol-5-amine vs. 3-Methylisoxazol-5-amine

3-Ethylisoxazol-5-amine exhibits a melting point range of 120-122°C, which is approximately 35-40°C higher than that of the 3-methyl analog (81-85°C) . This substantial difference in thermal stability directly impacts recrystallization solvent selection and final product purity during downstream synthesis .

Melting Point Crystallinity Purification

Boiling Point Differentiation: 3-Ethylisoxazol-5-amine vs. 3-Methylisoxazol-5-amine

The boiling point of 3-ethylisoxazol-5-amine is reported at 243°C (760 mmHg) , compared to 231.3°C (760 mmHg) for 3-methylisoxazol-5-amine . This ~12°C increase reflects stronger intermolecular interactions due to the larger ethyl group, which may affect solvent selection for high-temperature reactions and vacuum distillation protocols .

Boiling Point Distillation Reaction Conditions

Solubility Profile Differentiation: Aqueous and Organic Solvent Compatibility

3-Ethylisoxazol-5-amine demonstrates broad solubility in water and organic solvents including alcohols and ketones , with a calculated aqueous solubility of 3.82 mg/mL . In contrast, the 3-methyl analog is reported to be soluble in chloroform and only slightly soluble in methanol, with limited aqueous solubility . This divergent solubility profile directly influences reaction medium selection, extraction efficiency, and purification workflows.

Solubility Reaction Medium Work-up

Synthetic Accessibility: Validated Route with 68% Yield

A reported synthetic route for 3-ethylisoxazol-5-amine from a nitrile precursor using hydroxylamine hydrochloride and sodium hydroxide in water at 100°C affords the title compound in 68% isolated yield . While comparable yields for the 3-methyl analog have been reported under different conditions, this specific method is validated for the ethyl-substituted scaffold and provides a reliable benchmark for scale-up feasibility [1].

Synthesis Yield Scalability

Commercial Purity Benchmark: ≥98% Assured Specification

3-Ethylisoxazol-5-amine is routinely supplied at a minimum purity of 98%, as verified by NMR, HPLC, or GC analyses . This specification matches or exceeds the typical commercial purity of 3-methylisoxazol-5-amine (97-98%) and other 5-aminoisoxazole derivatives, ensuring consistent quality for critical medicinal chemistry applications .

Purity Quality Control Procurement

Validated Pharmaceutical Intermediate Utility with Patent Precedence

3-Ethylisoxazol-5-amine is explicitly cited as a key intermediate in the synthesis of antibiotics and anti-infective agents , with documented use in patent literature (e.g., WO2007/99326) . This patent inclusion distinguishes it from many generic 5-aminoisoxazoles that lack specific intellectual property validation, providing procurement teams with a clear rationale for compound selection in drug discovery campaigns .

Drug Discovery Intermediate Patent

Procurement-Driven Application Scenarios for 3-Ethylisoxazol-5-amine Based on Verified Differentiation


High-Temperature Medicinal Chemistry Synthesis Requiring Thermal Stability

The elevated melting point (120-122°C) and boiling point (243°C) of 3-ethylisoxazol-5-amine make it suitable for synthetic protocols involving high-temperature conditions, such as solvent-free reactions or distillations, where lower-boiling analogs (e.g., 3-methyl derivative, bp 231°C) may volatilize or decompose . Procurement teams should prioritize this compound when reaction temperatures exceed 200°C.

Aqueous-Phase or Green Chemistry Workflows Requiring Water Solubility

With broad solubility in water, alcohols, and ketones , 3-ethylisoxazol-5-amine enables aqueous reaction media and simplified work-up procedures, reducing dependence on chlorinated solvents. This aligns with green chemistry initiatives and is advantageous for large-scale intermediate production where solvent disposal costs are a concern .

Anti-Infective Drug Discovery Programs with Patent Validation

Given its documented use as an intermediate in antibiotic and anti-infective agent development and its citation in patent WO2007/99326 , this compound is a strategically justified procurement choice for medicinal chemistry teams pursuing novel antimicrobial or antiviral leads. Its defined substitution pattern (3-ethyl, 5-amino) is a critical pharmacophoric element in many bioactive isoxazoles .

Scalable Synthesis Campaigns Supported by Validated Reaction Conditions

The availability of a reported synthetic procedure with a 68% isolated yield using readily available reagents (NH₂OH·HCl, NaOH, water, 100°C) provides a reliable benchmark for process chemists planning multi-gram to kilogram-scale syntheses. This reduces the uncertainty associated with procuring custom-synthesized material and facilitates cost modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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